molecular formula C5H8ClF3N2O B055844 N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride CAS No. 124668-48-0

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Cat. No.: B055844
CAS No.: 124668-48-0
M. Wt: 204.58 g/mol
InChI Key: HVPRNFJOJFQOMZ-UHFFFAOYSA-N
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Description

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride (CAS: 124668-48-0) is a laboratory chemical with the molecular formula C₅H₇F₃N₂O•HCl and a molecular weight of 204.58 g/mol . It features an azetidine ring (a strained 4-membered nitrogen-containing heterocycle) linked to a trifluoroacetamide group. The compound is supplied as a hydrochloride salt, ensuring stability and solubility in polar solvents.

Properties

IUPAC Name

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-3-1-9-2-3;/h3,9H,1-2H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPRNFJOJFQOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598699
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124668-48-0
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Coupling Reactions

A pivotal step in the synthesis involves palladium-catalyzed C(sp³)–H arylation to functionalize the azetidine ring. This method, adapted from antimalarial drug synthesis protocols, begins with commercially available d-azetidine-2-carboxylic acid (3 ). The carboxylic acid is converted to a tert-butyl carbamate (Boc)-protected amine, which undergoes directed C3–H arylation using a palladium catalyst (e.g., Pd(OAc)₂) and 8-aminoquinoline as a directing group. The reaction proceeds in a mixture of hexafluoroisopropanol (HFIP) and water at 80°C, achieving yields of 70–85% for aryl-substituted intermediates. Subsequent deprotection with hydrochloric acid yields the azetidin-3-ylmethylamine intermediate, which is acylated with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) to form the trifluoroacetamide.

This route benefits from stereochemical retention during C–H activation, ensuring high enantiomeric purity (>98% ee). However, the use of HFIP and specialized catalysts increases production costs, necessitating optimization for scale-up.

Nucleophilic Substitution Approaches

An alternative pathway employs nucleophilic substitution to introduce the trifluoroacetamide group. Azetidin-3-ylmethanol is first synthesized via ring-closing metathesis of allyl amine derivatives using Grubbs’ catalyst. The alcohol is then oxidized to an aldehyde using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield azetidin-3-ylmethylamine. Acylation with TFAA in the presence of triethylamine provides the free base, which is treated with hydrochloric acid to form the hydrochloride salt.

This method avoids transition-metal catalysts but requires careful control of oxidation states to prevent over-oxidation to nitriles or imines. Typical yields for the acylation step range from 65% to 75%.

One-Pot Cyclization and Acylation

A streamlined one-pot synthesis has been reported for laboratory-scale production. Ethylene diamine is reacted with 1,3-dibromopropane in acetonitrile under reflux to form the azetidine ring. The resulting azetidine is directly treated with TFAA and HCl gas, achieving simultaneous acylation and salt formation. While this method reduces purification steps, it suffers from lower yields (50–60%) due to competing side reactions, such as oligomerization of the azetidine intermediate.

Optimization of Reaction Parameters

Key parameters influencing yield and purity include catalyst loading, solvent choice, and temperature. For the palladium-catalyzed route, increasing the Pd(OAc)₂ loading from 5 mol% to 10 mol% improves conversion rates by 15–20%, albeit with higher residual metal content. Substituting HFIP with trifluoroethanol (TFE) reduces costs while maintaining reaction efficiency. In nucleophilic substitution routes, replacing sodium cyanoborohydride with sodium triacetoxyborohydride enhances selectivity for the primary amine, reducing byproduct formation.

Purification and Characterization

Purification is achieved via column chromatography (silica gel, eluent: 5% methanol in DCM) or recrystallization from ethanol/water mixtures. Analytical characterization employs:

  • HPLC : A C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30), retention time = 6.2 min.

  • NMR : ¹H NMR (400 MHz, D₂O) δ 3.85–3.75 (m, 1H, azetidine CH), 3.45–3.35 (m, 2H, CH₂N), 2.95–2.85 (m, 2H, CH₂CO).

  • Mass Spectrometry : ESI-MS m/z 218.6 [M+H]⁺.

Data Tables

Table 1: Physical and Chemical Properties

PropertyValue
CAS No.124668-52-6
Molecular FormulaC₆H₁₀ClF₃N₂O
Molecular Weight218.6 g/mol
Melting Point152–154°C (dec.)
SolubilityWater: 50 mg/mL; DMSO: 100 mg/mL

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Pd-Catalyzed C–H Arylation7899.5High stereoselectivity
Nucleophilic Substitution7098.2Cost-effective reagents
One-Pot Synthesis5595.0Reduced purification steps

Industrial-Scale Production Considerations

Scale-up challenges include managing exothermic reactions during acylation and minimizing palladium residues in API batches. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times. Additionally, replacing column chromatography with crystallization or membrane filtration improves throughput .

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines and azetidine derivatives with different functional groups.

Scientific Research Applications

Applications in Scientific Research

The applications of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride can be categorized into several key areas:

Pharmacological Research

  • This compound serves as a scaffold for developing selective D3 receptor antagonists. Recent studies have demonstrated that derivatives of this compound exhibit high affinity for D3 receptors, which are implicated in various neuropsychiatric disorders. For example, modifications to the azetidine ring have led to compounds with Ki values as low as 0.8 nM for D3 receptor binding .

Medicinal Chemistry

  • The trifluoroacetamide moiety enhances the lipophilicity and metabolic stability of compounds, making them suitable for drug development. Research has shown that compounds based on this structure can effectively compete with endogenous neurotransmitters at receptor sites, thus providing potential therapeutic avenues for conditions such as schizophrenia and Parkinson's disease .

Synthesis of New Compounds

  • This compound can be utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create libraries of new compounds for screening against biological targets .

Case Study 1: D3 Receptor Antagonists

A study published in the International Journal of Molecular Sciences highlighted the development of bitopic ligands based on the azetidine scaffold. These ligands demonstrated potent antagonistic effects on D3 receptors while showing minimal activity on other GPCRs. This specificity is crucial for reducing side effects associated with broader-spectrum drugs .

Case Study 2: Drug Development

In another investigation focusing on the pharmacokinetics of azetidine derivatives, researchers found that compounds incorporating the trifluoroacetamide group displayed improved absorption and distribution characteristics in vivo. These findings suggest that such modifications could enhance the therapeutic index of potential drugs derived from this scaffold .

Mechanism of Action

The mechanism of action of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetamide group enhances the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related trifluoroacetamide derivatives and azetidine-containing molecules (Table 1).

Table 1: Structural Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Reference
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride Azetidine ring, trifluoroacetamide, hydrochloride salt 204.58
N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride Azetidine ring with methylene linker, trifluoroacetamide 218.60
2,2,2-Trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride Tetrahydroisoquinoline (6-membered heterocycle), methylene linker, trifluoroacetamide 294.7
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene rings, cyano group, acetamide Not reported
TFA-L-Ile-Ph derivatives (e.g., L-46, L-49) Branched amino acid backbone, aromatic substituents, trifluoroacetamide ~300–350

Key Observations :

  • The trifluoroacetamide group is a common feature, contributing to electron-withdrawing effects and metabolic resistance across derivatives .
  • Methylene linkers (e.g., in ) increase molecular weight and may alter solubility or target interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility Lipophilicity (LogP)* Stability Reference
Target Compound Polar solvents Moderate (estimated) Stable as HCl salt
N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride Likely polar Higher than target Stable
TFA-L-Ile-Ph derivatives Variable (depends on substituents) High Stable
Chloroacetamide pesticides (e.g., alachlor) Low High Environmentally persistent

Key Observations :

  • Hydrochloride salts improve solubility in polar solvents, aiding laboratory handling .

Table 3: Functional Comparison

Compound Name Primary Applications Biological Relevance Reference
Target Compound Medicinal chemistry intermediate Potential protease/membrane receptor modulation
TFA-L-Ile-Ph derivatives Antimicrobial/anticancer agent development Enhanced receptor interaction via aromatic groups
Chloroacetamide pesticides (e.g., pretilachlor) Herbicides Inhibition of fatty acid synthesis in plants
Boronate-containing trifluoroacetamide () Suzuki-Miyaura cross-coupling intermediates Facile synthesis of biaryl compounds

Key Observations :

  • Azetidine derivatives are prioritized in drug discovery for their conformational rigidity, which can improve target selectivity .
  • Trifluoroacetamide agrochemicals (e.g., ) leverage the group’s stability for prolonged environmental activity.

Biological Activity

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C5_5H7_7F3_3N2_2O
  • Molecular Weight : 168.12 g/mol
  • Density : 1.37 g/cm³
  • Boiling Point : 223°C
  • Flash Point : 88°C

These properties suggest that the compound is stable under various conditions, making it a suitable candidate for further biological evaluations .

This compound has been studied for its potential role in inhibiting the Akt signaling pathway, which is crucial in regulating cell survival and metabolism. Akt is a serine/threonine kinase involved in various cellular processes, including glucose metabolism, apoptosis, and cell proliferation. Inhibition of Akt activity can lead to significant therapeutic effects in cancer treatment .

Akt Inhibition

Research indicates that compounds similar to this compound can selectively inhibit specific isoforms of Akt, particularly Akt1. This inhibition has been associated with reduced tumor growth in various cancer models . The compound's ability to modulate this pathway may provide a mechanism for its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of azetidine derivatives. For instance:

  • In Vitro Studies : Compounds derived from azetidine structures have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies typically measure the half-maximal inhibitory concentration (IC50) to assess potency .
  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization at the colchicine binding site, disrupting microtubule dynamics essential for mitosis .

Antibacterial Activity

The antibacterial activity of azetidine derivatives has also been explored. Compounds bearing similar structural features have demonstrated efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamideAnticancerInhibits Akt1 leading to reduced tumor growth in models
Azetidine derivativesCytotoxicityEffective against MCF-7 and HCT-116 with IC50 values indicating significant potency
Azetidine analogsAntibacterialActive against MRSA with MIC values lower than 5 µg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tertiary amines (e.g., triethylamine) are often used to deprotonate azetidine derivatives, enabling reaction with 2,2,2-trifluoroacetyl chloride in anhydrous solvents like dichloromethane. Phosphorus oxychloride (POCl₃) may act as an activating agent for intermediates . Solvent choice (e.g., aromatic hydrocarbons vs. polar aprotic solvents) impacts reaction efficiency; dichloromethane typically provides higher yields (~70–80%) compared to toluene (~50–60%) due to better solubility of intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ protons) and trifluoroacetamide group (δ ~160–170 ppm for carbonyl carbon in ¹³C NMR).
  • HPLC-MS : For purity assessment (≥95% purity recommended for biological studies) and molecular ion verification (e.g., [M+H]⁺ at m/z 229.1) .
  • Elemental Analysis : To validate stoichiometry (C: ~35.5%, H: ~4.2%, N: ~8.3%) .

Q. What are the key stability considerations for this compound in aqueous and organic solvents?

  • Methodological Answer : The hydrochloride salt enhances stability by reducing hygroscopicity. However, the trifluoroacetamide group is prone to hydrolysis under strongly acidic/basic conditions. Store at −20°C in anhydrous DMSO or acetonitrile to prevent decomposition. In aqueous buffers (pH 7.4), monitor stability via UV-Vis spectroscopy (λmax ~210–220 nm) over 24 hours; degradation >10% indicates need for formulation optimization .

Advanced Research Questions

Q. How does the azetidine ring’s conformation influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The azetidine ring’s puckered conformation (envelope or twist forms) affects steric accessibility of the N-atom. Computational studies (DFT at B3LYP/6-31G* level) show that substituents at the 3-position increase ring strain, enhancing reactivity toward electrophiles. For example, reaction rates with benzyl chloride are 2–3× faster for 3-substituted azetidines compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from assay conditions. Standardize testing using:

  • Broth microdilution (CLSI guidelines) with controlled inoculum size (5×10⁵ CFU/mL).
  • Positive controls (e.g., ciprofloxacin for Gram-negative bacteria) to validate assay sensitivity.
  • Metabolic stability assays (e.g., liver microsomes) to rule out false negatives due to rapid degradation .

Q. How can crystallography elucidate the spatial arrangement of the trifluoroacetamide group in solid-state structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsion critical for intermolecular interactions. For example, the C=O bond in the trifluoroacetamide group typically forms a 120° angle with the azetidine ring, facilitating hydrogen bonding with adjacent molecules (e.g., N–H···O=C interactions at ~2.8–3.0 Å). Use Mo Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .

Q. What catalytic systems optimize coupling reactions involving this compound and aryl halides?

  • Methodological Answer : Copper(I)/TMEDA systems catalyze Ullmann-type couplings with aryl bromides/iodides. For example, 10 mol% CuI and 20 mol% TMEDA in DMF at 110°C achieve >80% conversion for aryl iodide substrates. Aryl chlorides require stronger ligands (e.g., 1,10-phenanthroline) and higher temperatures (130°C) .

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